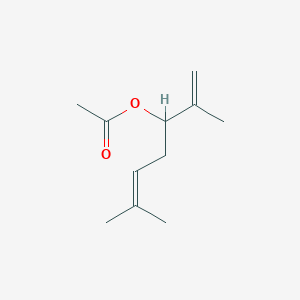
5-Carbomethoxytryptamine hydrochloride
Vue d'ensemble
Description
5-Carbomethoxytryptamine hydrochloride: is a chemical compound with the molecular formula C12H14N2O2·HCl and a molecular weight of 254.71 g/mol . It is a derivative of tryptamine, a naturally occurring monoamine alkaloid found in plants, fungi, and animals. This compound is primarily used as a chemical building block in organic synthesis and is a versatile intermediate in the production of fine chemicals, such as pharmaceuticals and dyes .
Mécanisme D'action
Target of Action
5-Carbomethoxytryptamine hydrochloride is a derivative of serotonin, also known as 5-hydroxytryptamine (5-HT) . The primary targets of this compound are the 5-HT receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems . These receptors play a crucial role in various physiological processes such as mood regulation, sleep, aggression, cognition, memory, emesis, and feeding behavior .
Biochemical Pathways
This compound affects the serotonin pathway. Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptamine (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step . The compound may influence this pathway and its downstream effects, which include a wide range of physiological processes .
Pharmacokinetics
Given its structural similarity to serotonin, it may share similar pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes mediated by the 5-HT receptors . These effects could include changes in mood, sleep patterns, cognitive function, and other processes regulated by serotonin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other neurotransmitters, the physiological state of the individual, and the specific characteristics of the target cells . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbomethoxytryptamine hydrochloride typically involves the esterification of tryptamine with methoxycarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The final product is typically obtained as a white to beige powder with a purity of at least 98% .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Carbomethoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives .
Applications De Recherche Scientifique
5-Carbomethoxytryptamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fine chemicals.
Biology: The compound is employed in the study of tryptamine derivatives and their biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms, known for its hallucinogenic properties.
N,N-Dimethyltryptamine (DMT): A potent hallucinogen found in several plants and animals, often used in traditional shamanic practices.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A synthetic tryptamine with strong psychoactive effects.
Uniqueness: 5-Carbomethoxytryptamine hydrochloride is unique in its structural modification, which includes a carbomethoxy group at the 5-position of the indole ring. This modification imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11;/h2-3,6-7,14H,4-5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSOIWSRFNNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)

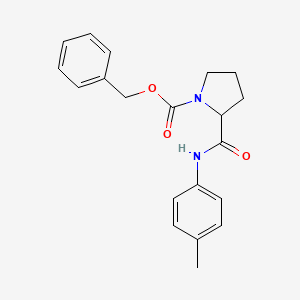
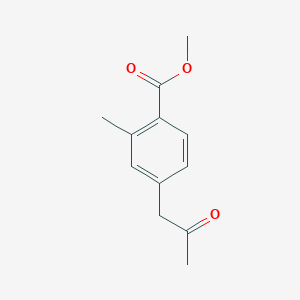
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)
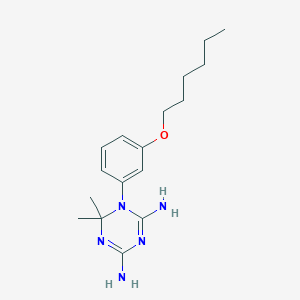
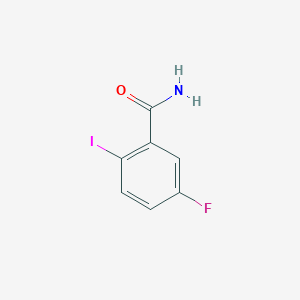
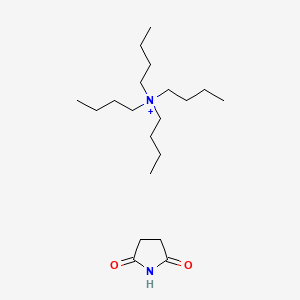
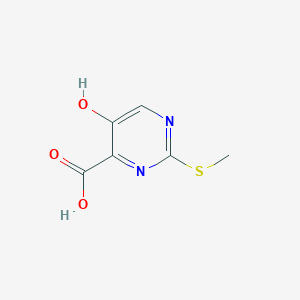
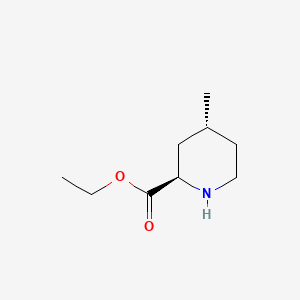

![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)
